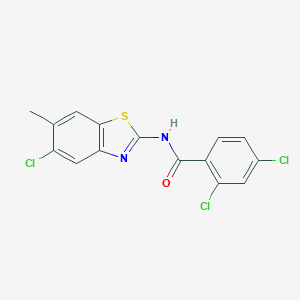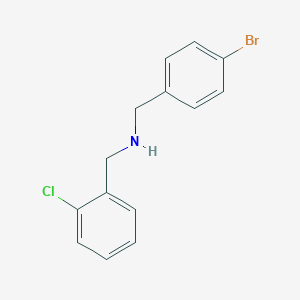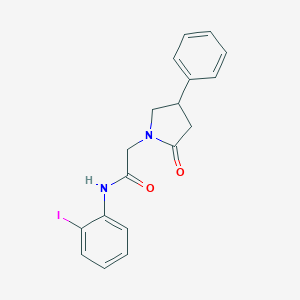
2,4-dichloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCB, and it has been extensively studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of DCB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. In cancer cells, DCB has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. This inhibition leads to the accumulation of toxic proteins in the cancer cells, ultimately leading to cell death.
In bacteria, DCB has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and DNA replication, leading to bacterial cell death.
Biochemical and Physiological Effects:
DCB has been shown to have various biochemical and physiological effects depending on the target organism. In cancer cells, DCB has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis.
In bacteria, DCB has been shown to inhibit cell growth, cell division, and cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCB has several advantages for lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, DCB also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of DCB. In medicine, further research is needed to fully understand the mechanism of action of DCB and its potential as a cancer treatment. In agriculture, further research is needed to determine the efficacy and safety of DCB as a herbicide and insecticide. In materials science, further research is needed to explore the potential applications of DCB in the development of organic electronic devices.
Conclusion:
In conclusion, DCB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DCB involves the reaction of 2,4-dichlorobenzoic acid with 5-chloro-6-methyl-1,3-benzothiazole-2-amine in the presence of a coupling agent. DCB has been extensively studied for its potential applications in medicine, agriculture, and materials science. The mechanism of action of DCB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. DCB has various biochemical and physiological effects depending on the target organism. DCB has several advantages for lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, DCB also has some limitations, including its potential toxicity and the need for careful handling and disposal. There are several future directions for the study of DCB, including further research in medicine, agriculture, and materials science.
Métodos De Síntesis
The synthesis of DCB involves the reaction of 2,4-dichlorobenzoic acid with 5-chloro-6-methyl-1,3-benzothiazole-2-amine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
DCB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DCB has been shown to have anti-cancer properties and is being investigated as a potential treatment for various types of cancer. DCB has also been studied for its antimicrobial properties and is being explored as a potential treatment for bacterial infections.
In agriculture, DCB has been shown to have herbicidal properties and is being investigated as a potential herbicide. DCB has also been studied for its insecticidal properties and is being explored as a potential insecticide.
In materials science, DCB has been studied for its potential applications in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Propiedades
Fórmula molecular |
C15H9Cl3N2OS |
|---|---|
Peso molecular |
371.7 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H9Cl3N2OS/c1-7-4-13-12(6-10(7)17)19-15(22-13)20-14(21)9-3-2-8(16)5-11(9)18/h2-6H,1H3,(H,19,20,21) |
Clave InChI |
OHFAZLGYEJLRHB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2,6-dichlorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283579.png)



![3-methyl-N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B283583.png)
![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-1-(2-hydroxyethyl)-5-[(4-iodophenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283586.png)
![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)
![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)


![3-[(2,4-Dichlorobenzyl)amino]-1-propanol](/img/structure/B283594.png)
![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-N-butylamine](/img/structure/B283595.png)
![1-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]-3-(2-phenylethyl)urea](/img/structure/B283597.png)